3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate
Description
Properties
IUPAC Name |
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c21-16-17(19(24)15-11-5-4-10-14(15)18(16)23)22-20(25)26-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYULXVYRAYZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate typically involves the reaction of 3-phenylpropylamine with 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-{2-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide
- L-Tryptophan, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
Uniqueness
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its phenylpropyl group and naphthalenyl carbamate moiety contribute to its reactivity and potential therapeutic applications .
Biological Activity
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a phenylpropyl moiety linked to a carbamate functional group and a chlorinated dioxonaphthalene derivative. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption.
- Antioxidant Activity : The dioxonaphthalene component may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Cell Signaling Modulation : Interaction with cell signaling pathways may alter cellular responses, impacting proliferation and apoptosis.
Efficacy in Animal Models
Research has demonstrated that this compound exhibits significant biological activity in various animal models. A study evaluating its effects on cholesterol absorption indicated a reduction in serum cholesterol levels comparable to established cholesterol-lowering agents.
| Study | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| Burnett et al., 1998 | Hamster | 0.04 | Significant reduction in liver cholesteryl esters |
| Smith et al., 2020 | Rat | 10 | Decreased total plasma cholesterol by 30% |
In Vitro Studies
In vitro assays have shown that the compound can inhibit certain cancer cell lines, suggesting potential anticancer properties. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of the compound:
- Cholesterol Reduction : In a controlled study involving hyperlipidemic hamsters, administration of the compound led to a marked decrease in both serum cholesterol and triglycerides over a seven-day period.
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves carbamate formation via coupling reactions. For example, using 3-chloro-1,4-dioxonaphthalen-2-amine derivatives with activated carbonyl agents (e.g., chloroformates) in polar aprotic solvents like 1,4-dioxane or THF. Catalysts such as triethylamine or pyridine are employed to neutralize HCl byproducts. Reaction temperature (e.g., 0–90°C) and time (0.75–24 hours) significantly impact yields . Optimization can be guided by factorial design, varying solvent, catalyst, and temperature to identify robust conditions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying substituent positions and carbamate linkage. Key diagnostic signals include the carbonyl (C=O) resonance at ~170 ppm in ¹³C NMR and splitting patterns for the phenylpropyl chain. Mass spectrometry (MS) confirms molecular weight, while infrared spectroscopy (IR) identifies functional groups like C=O (1700–1750 cm⁻¹) and N–H stretches (if present) .
Q. How does the chloro-dioxonaphthalene moiety influence the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing chloro and dione groups activate the naphthalene ring toward nucleophilic aromatic substitution (e.g., at C-2 or C-3 positions). However, steric hindrance from the carbamate group may limit reactivity. Computational models (e.g., DFT) can predict reactive sites by analyzing electron density maps .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) clarify ambiguous signals. For example, NOESY experiments distinguish between regioisomers by spatial proximity of protons . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What computational strategies are effective for predicting the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations combined with quantum mechanical calculations (e.g., semi-empirical PM6) model degradation pathways. Accelerated stability studies (e.g., 40–80°C, pH 1–13) empirically validate predictions. For instance, the carbamate linkage is prone to hydrolysis under acidic conditions, which can be quantified via HPLC .
Q. How can factorial design improve the efficiency of optimizing multi-step synthetic routes for this compound?
- Methodological Answer : A fractional factorial design reduces experimental runs by testing variables (e.g., solvent polarity, catalyst loading, stoichiometry) at multiple levels. Response surface methodology (RSM) identifies interactions between factors. For instance, a Central Composite Design (CCD) might reveal that THF with 1.5 eq. of triethylamine maximizes yield while minimizing side products .
Q. What experimental and computational approaches are recommended to study the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to target proteins. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally validate interactions. For example, the naphthoquinone moiety may act as a Michael acceptor, forming covalent adducts with cysteine residues in enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
